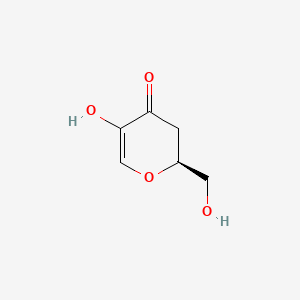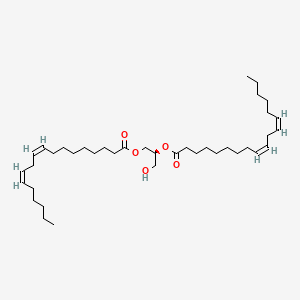
1,2-Dilinoleoyl-sn-glycerol
説明
Synthesis Analysis
The synthesis of 1,2-Dilinoleoyl-sn-glycerol can be achieved through various chemical methods, including the condensation of glycerol with fatty acids or the modification of existing glycerides. A notable approach for synthesizing complex polyunsaturated diacylglycerols, such as 1,2-Dilinoleoyl-sn-glycerol, involves using isopropylidene-3-methoxyethoxymethyl-sn-glycerol as a precursor. This method allows for the production of high optical purity diacylglycerols, showcasing the versatility of synthetic routes for obtaining specific lipid molecules (Duralski et al., 1989).
Molecular Structure Analysis
Molecular structure analysis reveals critical insights into the configuration and spatial arrangement of atoms within 1,2-Dilinoleoyl-sn-glycerol. The study of similar molecules, such as 1,2-dipalmitoyl-sn-glycerol, through single crystal X-ray determination has provided valuable information on the bilayer structure and the orientation of fatty acid chains in glycerol derivatives. These analyses help understand how diacylglycerols interact within membranes and with other biological molecules (Goto et al., 1992).
科学的研究の応用
1. Role in Crystallization and Melting Regimes of Lipids
1,2-Dilinoleoyl-sn-glycerol influences the crystallization and melting behavior of lipids. A study by Galeb et al. (2012) on Ajwa and Barni lipids showed that the presence of 1,2-dilinoleoyl-sn-glycerol significantly affects the solid fat content and transition temperature of these lipids, indicating its potential role in the processing and stability of food ingredients (Galeb et al., 2012).
2. Potential in Enhancing Memory and Cognitive Functions
Research by Nishimoto et al. (2013) suggests that 1,2-dilinoleoyl-sn-glycerol may have applications in enhancing memory and cognitive functions. Their study found that administration of this compound improved the long-term memory potential in healthy subjects (Nishimoto et al., 2013).
3. Use in Biomedical and Bioanalytic Devices
Arteta et al. (2014) demonstrated the use of 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes for selective binding of DNA. This application has high potential in the fields of biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Arteta et al., 2014).
4. Role in Stress-Induced Depression and Memory Impairment
A study by Kanno et al. (2014) explored the effects of 1,2-dilinoleoyl-sn-glycerol on depression-related behaviors and spatial memory impairment in mice. Their results indicate the potential of this compound in ameliorating stress-induced conditions (Kanno et al., 2014).
5. Evaluation in Cytotoxicity Studies
Sato et al. (2011) synthesized a derivative of glyceric acid, dilinoleoyl-D-glyceric acid, and evaluated its cytotoxicity on human dermal fibroblast and endothelial cells. The compound showed no significant toxic effects, suggesting its safety for further applications in pharmaceuticals or cosmetics (Sato et al., 2011).
6. Understanding Hydrocarbon Chain Disorder in Phosphatidylcholine Bilayers
Research by Dmitriev and Surovtsev (2015) investigated the hydrocarbon chain disorder in phosphatidylcholine bilayers, including 1,2-dilinoleoyl-sn-glycerol. This study is relevant for understanding the biophysical properties of cell membranes and designing lipid-based delivery systems (Dmitriev & Surovtsev, 2015).
Safety And Hazards
特性
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-ZHARMHCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309796 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:2(9Z,12Z)/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dilinoleoyl-sn-glycerol | |
CAS RN |
24529-89-3 | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dilinoleate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dilinoleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DILINOLEATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092781L31G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



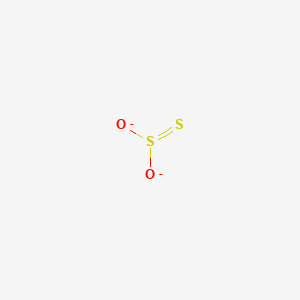

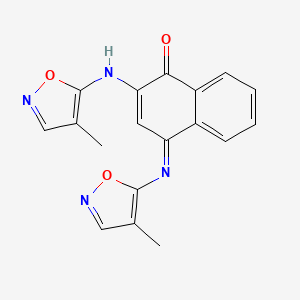
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)
![N'-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B1241966.png)
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)
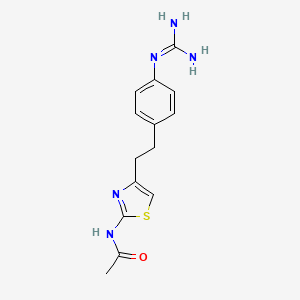
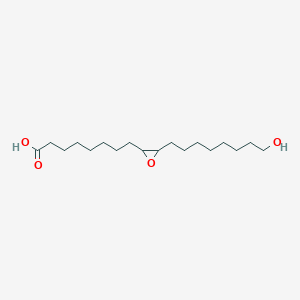
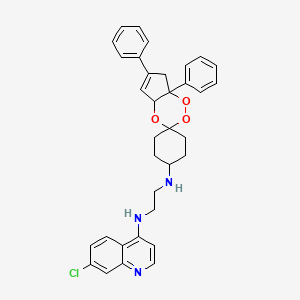
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(phosphonooxy)-5-[(phosphonooxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine](/img/structure/B1241976.png)
phosphinyl]acetyl]-, (4S)-](/img/structure/B1241978.png)
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)
